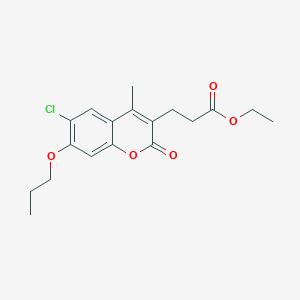
ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate
Overview
Description
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied in the scientific community for its potential applications in various fields, including medicine, agriculture, and materials science.
Scientific Research Applications
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate has been studied for its potential applications in various fields of research. In medicine, it has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated for its potential use as an anti-diabetic agent. In agriculture, it has been studied for its insecticidal and fungicidal properties. In materials science, it has been explored for its potential use in the development of organic electronics.
Mechanism of Action
The mechanism of action of ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be due to its ability to inhibit the production of reactive oxygen species and pro-inflammatory cytokines. Its anti-cancer activity may be attributed to its ability to induce apoptosis in cancer cells. Its insecticidal and fungicidal properties may be due to its ability to disrupt the membrane integrity of target organisms.
Biochemical and Physiological Effects:
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate has been found to have several biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. It has also been found to lower blood glucose levels and improve insulin sensitivity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit the growth of fungi and insects.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate in lab experiments is its relatively simple synthesis method and high yield. It has also been found to exhibit a range of biological activities, making it a versatile compound for research purposes. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the research of ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in different types of cancer. Another area of interest is its potential use as an insecticide and fungicide in agriculture. Future research could focus on developing more effective formulations and delivery methods. Additionally, its potential use in the development of organic electronics could be explored further. Overall, there is still much to be discovered about the properties and potential applications of this compound.
properties
IUPAC Name |
ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO5/c1-4-8-23-16-10-15-13(9-14(16)19)11(3)12(18(21)24-15)6-7-17(20)22-5-2/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUQGEURWQBILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2C(=C(C(=O)OC2=C1)CCC(=O)OCC)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



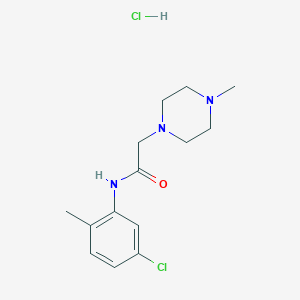
![N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4723378.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-furylmethyl)propanamide](/img/structure/B4723386.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4723395.png)
![3-[3-(1,3-benzodioxol-5-ylamino)-2-cyano-3-oxo-1-propen-1-yl]phenyl 3-methylbenzoate](/img/structure/B4723401.png)
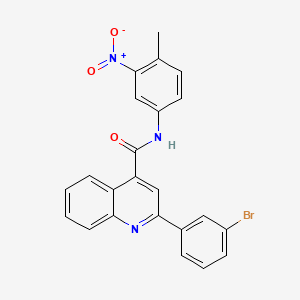
![5-bromo-2-chloro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4723418.png)
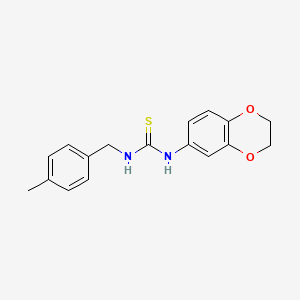
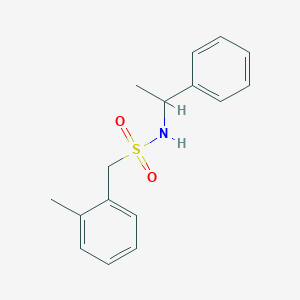
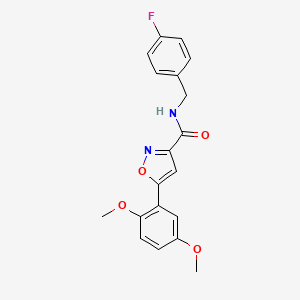
![ethyl (2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4723460.png)
![5-{[(1-bicyclo[2.2.1]hept-2-ylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4723462.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B4723467.png)
![N-[1-(4-tert-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4723472.png)